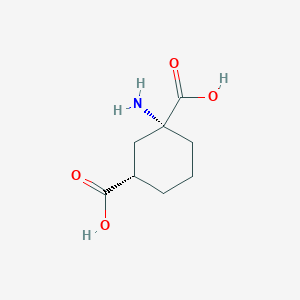
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) is an organic compound with a unique structure that includes a cyclohexane ring substituted with two carboxylic acid groups and an amino group The specific stereochemistry of this compound is indicated by the (1R-trans) configuration, which denotes the relative positions of the substituents on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to a series of reactions to introduce the carboxylic acid and amino groups.
Oxidation: Cyclohexane is oxidized to form cyclohexane-1,3-dicarboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Amination: The introduction of the amino group can be accomplished through a reductive amination process. This involves the reaction of cyclohexane-1,3-dicarboxylic acid with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) may involve more efficient and scalable processes. These could include:
Catalytic Oxidation: Using catalysts to enhance the oxidation of cyclohexane to cyclohexane-1,3-dicarboxylic acid.
Continuous Flow Processes: Implementing continuous flow reactors to improve the efficiency and yield of the amination step.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,3-dimethanol or other reduced forms.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with receptors on cell surfaces and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Differing in the position of the carboxylic acid groups.
Cyclohexane-1,3-diamine: Differing in the presence of amino groups instead of carboxylic acid groups.
The uniqueness of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1R,3S)-1-aminocyclohexane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJYRYZUTAPBAJ-YLWLKBPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@](C1)(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Benzenedicarboxylic acid, 5-[[[(4-methylphenyl)sulfonyl]amino]sulfonyl]-, dimethyl ester, potass](/img/new.no-structure.jpg)

![N-[6-Amino-3-(5-hydroxypentyl)-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B1167154.png)
